1,1'-Bi-2-naphthyl dimethanesulfonate
Overview
Description
1,1’-Bi-2-naphthyl dimethanesulfonate is an organic compound with the molecular formula C22H18O6S2 and a molecular weight of 442.50 g/mol . This compound is characterized by its two naphthyl groups connected via a single bond and each naphthyl group substituted with a methanesulfonate group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1,1’-Bi-2-naphthyl dimethanesulfonate typically involves the reaction of 1,1’-bi-2-naphthol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified through recrystallization or column chromatography to achieve high purity.
Chemical Reactions Analysis
1,1’-Bi-2-naphthyl dimethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The naphthyl groups can undergo oxidation to form naphthoquinones or reduction to form dihydronaphthalenes.
Coupling Reactions: The compound can participate in coupling reactions to form larger aromatic systems.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields the corresponding azide derivative, while oxidation with potassium permanganate produces naphthoquinone derivatives .
Scientific Research Applications
1,1’-Bi-2-naphthyl dimethanesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1’-Bi-2-naphthyl dimethanesulfonate and its derivatives involves interactions with various molecular targets and pathways. For example, in biological systems, the compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
1,1’-Bi-2-naphthyl dimethanesulfonate is unique due to its specific substitution pattern and the presence of methanesulfonate groups. Similar compounds include:
1,1’-Bi-2-naphthol: Lacks the methanesulfonate groups and is commonly used as a chiral ligand in asymmetric synthesis.
1,1’-Bi-2-naphthyl ditosylate: Contains tosylate groups instead of methanesulfonate groups, offering different reactivity and applications.
1,1’-Bi-2-naphthyl diacetate:
These similar compounds highlight the versatility of the 1,1’-bi-2-naphthyl scaffold and its potential for modification to achieve desired chemical and biological properties.
Properties
IUPAC Name |
[1-(2-methylsulfonyloxynaphthalen-1-yl)naphthalen-2-yl] methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O6S2/c1-29(23,24)27-19-13-11-15-7-3-5-9-17(15)21(19)22-18-10-6-4-8-16(18)12-14-20(22)28-30(2,25)26/h3-14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEOOLQENOFUCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570584 | |
Record name | [1,1'-Binaphthalene]-2,2'-diyl dimethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30570584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182568-57-6, 871231-47-9 | |
Record name | [1,1'-Binaphthalene]-2,2'-diyl dimethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30570584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-Bi-2-naphthyl dimethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (S)-(+)-1,1'-Bi-2-naphthyl dimethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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